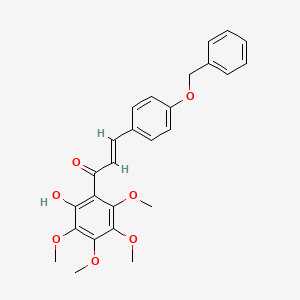
4-Benzyloxy-2'-hydroxy-3',4',5',6'-tetramethoxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyloxy-2'-hydroxy-3',4',5',6'-tetramethoxychalcone is a member of the class of chalcones that is trans-chalcone substituted by a benzyloxy group at position 4, a hydroxy group at position 2' and methoxy groups at positions 3', 4', 5' and 6' respectively. It is a member of chalcones, a member of methoxybenzenes and a member of phenols. It derives from a trans-chalcone.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Studies : Fukui, Matsumoto, and Tanaka (1969) demonstrated the synthesis of various flavone derivatives, including the conversion of 4-benzyloxy-2'-hydroxy-3',4',5',6'-tetramethoxychalcone to other complex flavones, contributing to the structural understanding of flavone compounds (Fukui, Matsumoto, & Tanaka, 1969).
Oxidation Studies : Kurosawa and Higuchi (1972) investigated the oxidation of chalcones, including 2′-benzyloxy-4,4′-dimethoxychalcone, providing insights into the chemical behavior and potential applications of these compounds (Kurosawa & Higuchi, 1972).
Crystal Structure Determination : Miles, Main, and Nicholson (1989) reported on the synthesis and crystal structure of various dihydroxychalcones, offering valuable data for the structural analysis of similar compounds (Miles, Main, & Nicholson, 1989).
Photocyclization and Molecular Transformation
Photocyclization Research : Matsushima and Hirao (1980) studied the photocyclization of hydroxychalcones, including the conversion to flavanones, which is crucial for understanding the photochemical behavior of these compounds (Matsushima & Hirao, 1980).
Polyhydroxychalcones Preparation : Geissman and Clinton (1946) focused on the preparation of polyhydroxychalcones and flavanones, contributing to the knowledge of synthetic pathways and molecular transformations of chalcones (Geissman & Clinton, 1946).
Pharmacological Evaluation and Natural Occurrence
Inhibitors of Inflammatory Mediators : Ballesteros et al. (1995) synthesized and evaluated hydroxychalcones as inhibitors of inflammatory mediators, offering potential pharmacological applications (Ballesteros et al., 1995).
Natural Compound Isolation : Burke and Nair (1986) isolated various compounds, including dihydroxydihydrochalcones, from Jamaican Piper species, highlighting the natural occurrence and potential uses of these compounds (Burke & Nair, 1986).
Properties
Molecular Formula |
C26H26O7 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(E)-1-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H26O7/c1-29-23-21(22(28)24(30-2)26(32-4)25(23)31-3)20(27)15-12-17-10-13-19(14-11-17)33-16-18-8-6-5-7-9-18/h5-15,28H,16H2,1-4H3/b15-12+ |
InChI Key |
JDAWPQNOYYGXEG-NTCAYCPXSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)O)OC)OC)OC |
SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)O)OC)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1R,14R,15E)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1238321.png)
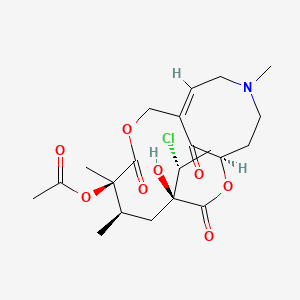
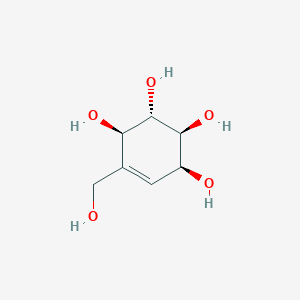
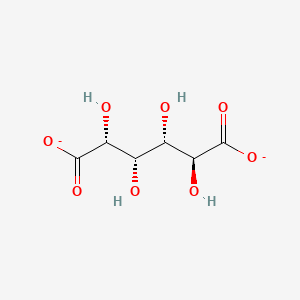




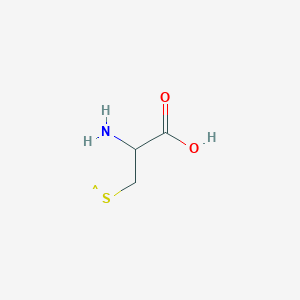
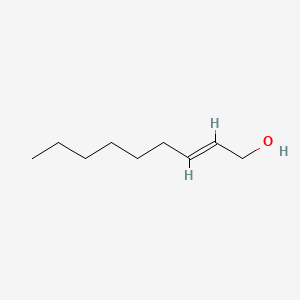
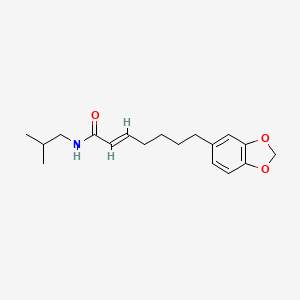
![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)
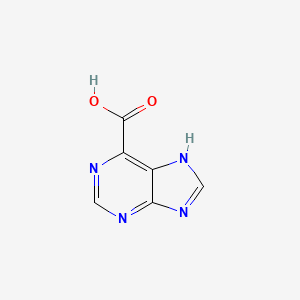
![(1E)-1-{[(diaminomethylidene)amino]imino}-2,3-dihydro-1H-indene-4-carboximidamide](/img/structure/B1238347.png)
